molecular formula C11H20O3 B8134371 Ethyl 7-(oxiran-2-yl)heptanoate

Ethyl 7-(oxiran-2-yl)heptanoate

Cat. No.: B8134371
M. Wt: 200.27 g/mol
InChI Key: IATWGCYSNAGZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(oxiran-2-yl)heptanoate is an organic compound characterized by the presence of an epoxide ring and an ester functional group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions. It is used in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-(oxiran-2-yl)heptanoate can be synthesized through several methods. One common approach involves the reaction of 7-hydroxyheptanoic acid with ethyl chloroformate to form the corresponding ester. This ester is then reacted with epichlorohydrin in the presence of a base such as potassium carbonate to form the epoxide ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification followed by epoxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(oxiran-2-yl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.

Major Products

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Formed from the reduction of the ester group.

    Substituted Epoxides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 7-(oxiran-2-yl)heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-(oxiran-2-yl)heptanoate involves its ability to react with various nucleophiles due to the presence of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to ring-opening reactions. These reactions can lead to the formation of a variety of products, depending on the nucleophile and reaction conditions .

Comparison with Similar Compounds

Ethyl 7-(oxiran-2-yl)heptanoate can be compared with other similar compounds such as:

    Ethyl 7-(oxiran-2-yl)octanoate: Similar structure but with an additional carbon in the alkyl chain.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 7-(oxiran-2-yl)hexanoate: Similar structure but with one less carbon in the alkyl chain.

These compounds share similar reactivity due to the presence of the epoxide ring but differ in their physical properties and specific applications.

Properties

IUPAC Name

ethyl 7-(oxiran-2-yl)heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-13-11(12)8-6-4-3-5-7-10-9-14-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATWGCYSNAGZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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